3-Methylthietan-3-ol

Description

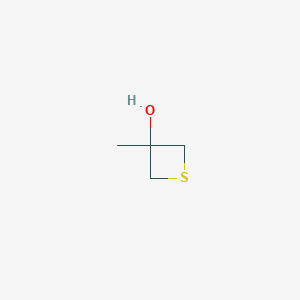

Structure

3D Structure

Properties

IUPAC Name |

3-methylthietan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-4(5)2-6-3-4/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUDUAPODPCRRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylthietan 3 Ol and Analogous Thietanols

Historical Development of Thietane (B1214591) Synthesis

The history of thietane synthesis dates back to the early 20th century, with the first isolation and identification of thietane and its related compounds occurring in 1916. thieme-connect.de Early and traditional methods for constructing the thietane backbone primarily relied on nucleophilic substitution reactions. beilstein-journals.orgnih.gov These foundational approaches involved the formation of the heterocyclic ring through the reaction of bifunctional linear precursors.

A comprehensive review by Sander documented the progress in the field up to 1965, highlighting the dominance of intermolecular double displacement reactions. beilstein-journals.orgnih.gov Post-1965, research continued to build upon these classical foundations, as exemplified by the work of Cerny and Polacek in 1966, who reported thietane synthesis via the double nucleophilic displacement of a 1,3-dichloroalkane. nih.gov These early methods established the fundamental principles of thietane ring closure that are still widely applied today. nih.gov

Classical Approaches to Thietane Ring Construction

The classical synthesis of thietanes is dominated by nucleophilic substitution strategies, which can be broadly categorized into intermolecular and intramolecular pathways. These methods are robust and have been used to prepare a wide variety of thietane derivatives.

One of the oldest and most direct methods for forming the thietane ring is through the reaction of a 1,3-difunctionalized alkane with a sulfide (B99878) source. thieme-connect.de This approach involves two consecutive nucleophilic substitution reactions in a single pot.

This quintessential method involves treating a 1,3-dihaloalkane or a 1,3-disulfonate (such as mesylates or tosylates) with a nucleophilic sulfide ion, typically from sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH). beilstein-journals.orgthieme-connect.de The reaction proceeds via a double SN2 displacement mechanism. This method is particularly effective for synthesizing 3-monosubstituted and 3,3-disubstituted thietanes, making it a viable pathway for precursors to 3-Methylthietan-3-ol. beilstein-journals.org However, it is less suitable for producing sterically hindered 2,2- or 2,4-substituted thietanes. beilstein-journals.org

For the synthesis of a this compound framework, a suitable starting material would be a derivative of 2-methyl-1,3-propanediol, such as 2,2-bis(bromomethyl)propan-1,3-diol, which can be cyclized with sodium sulfide to form the corresponding thietane. beilstein-journals.org The synthesis of thietanose, a sugar analog containing a thietane ring, has been successfully achieved using this strategy from a 1,3-dimesylate precursor. beilstein-journals.org

| Starting Material | Sulfide Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,2-bis(bromomethyl)propane-1,3-diol | Na₂S | Not specified | Thietane-3,3-diyldimethanol | Good | beilstein-journals.org |

| 1,3-Dimesylate of 2,4-di-O-protected 1,2,3,4-butanetetraol | Na₂S | Ethanol, Reflux | Protected thietanose | 62% | beilstein-journals.org |

| 1-Bromo-3-chloropropane | Thiourea / NaOH | H₂O, Reflux | Thietane | 45% | thieme-connect.de |

| 2,4-Dibromopentan-3-one derivative | NaSH | Methanol (B129727), 0°C | 2,2,4-Trimethylthietan-3-one | 74% | thieme-connect.de |

An alternative classical strategy involves the intramolecular cyclization of a linear precursor that already contains the sulfur atom. beilstein-journals.orgresearchgate.net This method typically involves a γ-halo-thiol or a related derivative, where an internal SN2 reaction between the terminal sulfur nucleophile and an electrophilic carbon atom forms the four-membered ring.

This approach is highly versatile and has been employed in the synthesis of complex molecules, including thietane-containing nucleoside analogs. beilstein-journals.orgnih.gov For instance, a key step in the synthesis of a spirothietane nucleoside involved the intramolecular cyclization of a thiol intermediate, generated in situ, onto a carbon bearing a mesylate leaving group. nih.gov Similarly, thietan-3-ols can be produced from γ-halo-β-hydroxyalkanethiols through intramolecular ring closure. beilstein-journals.org This strategy is directly applicable to the synthesis of this compound from a precursor like 1-halo-2-methyl-3-mercaptopropan-2-ol.

| Precursor Type | Key Reaction Step | Product Type | Reference |

|---|---|---|---|

| γ-Halo-β-hydroxyalkanethiol | Base-mediated intramolecular cyclization | Thietan-3-ol (B1346918) | beilstein-journals.org |

| Thiol with a mesylate leaving group | Base-mediated intramolecular cyclization | Spiro-thietane nucleoside | nih.gov |

| Monothioacetate with a mesylate leaving group | Base-mediated deacetylation and intramolecular SN2 reaction | Protected thietane | beilstein-journals.org |

Intermolecular Double Nucleophilic Displacements

Modern Strategies for Thietane Synthesis Applicable to this compound Framework

While classical methods remain valuable, modern synthetic chemistry has introduced new strategies for constructing thietane rings, often providing access to structures that are difficult to obtain otherwise. Photochemical reactions represent a significant advancement in this area.

Photochemical [2+2] cycloadditions offer a powerful and direct route to four-membered rings. nih.govresearchgate.net The sulfur analog of the well-known Paternò-Büchi reaction, termed the thia-Paternò-Büchi reaction, involves the photo-assisted cycloaddition of a thiocarbonyl compound (a thione) and an alkene to yield a thietane. nih.govresearchgate.netwikipedia.org This reaction was first reported in 1969 and proceeds through the excitation of the thiocarbonyl compound to its triplet state, followed by addition to the alkene. nih.gov

A significant challenge with this method has been the instability of many thiocarbonyl compounds, particularly simple thioaldehydes and thioketones, which has limited the reaction's widespread use. researchgate.netresearchgate.net However, recent innovations have addressed this limitation. One elegant solution is the in-situ generation of the reactive thiocarbonyl species from stable precursors. For example, a domino reaction has been developed where a Norrish Type II fragmentation of a pyrenacyl sulfide under visible light generates a transient thiocarbonyl, which is then immediately trapped by an alkene in a thia-Paternò-Büchi reaction to form the thietane ring. researchgate.netchemistryviews.org This approach allows for the formation of a wide range of previously inaccessible thietanes under mild conditions. researchgate.netchemistryviews.org

To synthesize a molecule like this compound using this strategy, one could envision the [2+2] cycloaddition between a thio-ketone, such as thioacetone, and an alkene bearing a hydroxyl group, like allyl alcohol, or a protected version thereof.

| Thiocarbonyl Source | Alkene Partner | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Thiobenzophenone | Various olefins | Photolysis (hν) | Early example of thia-Paternò–Büchi reaction | researchgate.net |

| Pyrenacyl sulfides (in-situ generation) | Electron-rich alkenes | Visible light (405 nm) | Domino Norrish II / thia-Paternò–Büchi reaction | researchgate.netchemistryviews.org |

| N-(α, β-unsaturated carbonyl)thioamides | (intramolecular) | Photolysis (hν) | Intramolecular [2+2] cycloaddition | rsc.org |

Ring Expansion Methodologies (e.g., from Thiiranes)

The expansion of a three-membered thiirane (B1199164) (episulfide) ring into a four-membered thietane ring represents a viable synthetic route. nih.govbeilstein-journals.org These methods often involve the reaction of a thiirane with a reagent that can introduce a one-carbon unit, followed by intramolecular cyclization.

One prominent method is the nucleophilic ring expansion of thiiranes using sulfur ylides. For instance, dimethyloxosulfonium methylide, generated in situ from trimethyloxosulfonium iodide and a base like sodium hydride, can react with thiiranes. rsc.orgresearchgate.net The process involves a nucleophilic ring-opening of the thiirane by the methylide, which generates a thiolate intermediate. This intermediate then undergoes an intramolecular displacement of the dimethyl sulfoxide (B87167) group to form the thietane ring. rsc.orgresearchgate.net

Another approach involves the rearrangement of (1-haloalkyl)thiiranes. This transformation proceeds via an intramolecular nucleophilic substitution, where a nucleophile attacks the carbon bearing the halogen, leading to the expansion of the thiirane ring to a 3-substituted thietane. nih.gov The regioselectivity of the initial nucleophilic attack on unsymmetrical thiiranes is a critical factor, generally occurring at the less sterically hindered carbon atom. researchgate.net

Electrophilic ring expansions of thiiranes have also been developed. These can involve reactions with carbenes generated from diazo compounds or sulfonium (B1226848) ylides, often catalyzed by transition metals. nih.govresearchgate.net

Nucleophilic Cyclizations

Nucleophilic cyclization is a fundamental and widely used strategy for constructing the thietane ring. These reactions typically involve the intramolecular cyclization of a linear precursor containing a thiol group and a suitable leaving group at the γ-position. nih.govbeilstein-journals.org

A classic example is the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates. nih.gov The treatment of a 1,3-dihaloalkane or a 3-halo-1-propanol derivative with a sulfur nucleophile like sodium sulfide can lead to the formation of the thietane ring through a double substitution reaction. nih.govbeilstein-journals.org However, this method is most effective for preparing 3-monosubstituted and 3,3-disubstituted thietanes, as steric hindrance can promote elimination side reactions in more substituted systems. nih.gov

The direct cyclization of γ-mercaptoalkanols is another efficient route. nih.govbeilstein-journals.org For example, the Mitsunobu reaction, using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), can facilitate the intramolecular thioetherification of 3-mercaptopropan-1-ol derivatives to yield thietanes. nih.govbeilstein-journals.org

Furthermore, thietan-3-ols can be synthesized through the nucleophilic ring-opening of epoxides followed by intramolecular cyclization. The reaction of (chloromethyl)oxiranes with hydrogen sulfide in the presence of a base like barium hydroxide (B78521) illustrates this approach. The hydrosulfide anion first opens the epoxide ring, creating a mercaptoalkanolate intermediate, which then cyclizes to form the thietan-3-ol. nih.gov

| Precursor Type | Reagents | Product Type | Reference |

| 3-Mercaptoalkyl Halide | Base (e.g., NaH) | Thietane | nih.gov |

| 1,3-Dihaloalkane | Sodium Sulfide (Na₂S) | Thietane | nih.govbeilstein-journals.org |

| γ-Mercaptoalkanol | Ph₃P, DEAD (Mitsunobu) | Thietane | nih.govbeilstein-journals.org |

| (Chloromethyl)oxirane | H₂S, Ba(OH)₂ | Thietan-3-ol | nih.gov |

Transition Metal-Catalyzed Approaches to Thietane Derivatization

Transition metal catalysis offers powerful tools for the synthesis and functionalization of thietanes. acs.orgmdpi.com While direct transition-metal-catalyzed formation of the thietane ring is less common, these methods are crucial for derivatizing pre-existing thietane scaffolds. acs.org For instance, the phenolic functionality on a 3-arylthietanol derivative can be used for further functionalization through cross-coupling reactions. acs.org

Ruthenium catalysis has been employed for the selective oxidative cleavage of a furan (B31954) ring attached at the 3-position of a thietane, leading to a carboxylic acid derivative. This acid can then be used in standard amide bond formations. acs.org Additionally, Suzuki-Miyaura coupling, a palladium-catalyzed reaction, can be used to form biaryl derivatives from a triflated thietanol precursor. acs.org These examples highlight how transition metal catalysis enables the synthesis of complex 3,3-disubstituted thietane derivatives from simpler thietanol precursors. acs.org

Stereoselective Synthesis of Chiral Thietanols

The development of stereoselective methods to produce enantiomerically pure chiral thietanols is crucial for their application in medicinal chemistry. ethz.chnih.gov An effective strategy involves starting from a chiral precursor, a "chiral pool" approach. ethz.ch

A notable example is the synthesis of a chiral thietane from a chiral thiirane-2-methanol derivative. nih.govbeilstein-journals.org This synthesis can be achieved under Mitsunobu conditions using a phenol (B47542) as the nucleophile. The reaction proceeds through the activation of the alcohol with triphenylphosphine and an azodicarboxylate, followed by a nucleophilic ring-opening of the thiirane by the phenoxide. Subsequent intramolecular substitution leads to the formation of the chiral thietane ring. nih.govbeilstein-journals.org This method demonstrates how the stereochemistry of the starting thiirane can be transferred to the final thietane product. The ability to control the three-dimensional structure is a key challenge and achievement in modern synthetic chemistry. nih.govbirmingham.ac.uk

Specific Synthetic Routes to 3-Substituted Thietanols

Thietan-3-one (B1315229) is a readily available and versatile precursor for the synthesis of a wide array of 3-substituted thietan-3-ols. acs.orgresearchgate.net The carbonyl group of thietan-3-one behaves like a typical ketone, readily undergoing nucleophilic addition reactions. acs.org

Reduction of thietan-3-one with a reducing agent such as sodium borohydride (B1222165) in a suitable solvent like a mixture of dichloromethane (B109758) and methanol yields thietan-3-ol. google.com More complex 3-substituted tertiary thietanols are accessed by reacting thietan-3-one with various carbon nucleophiles, most notably organometallic reagents. acs.org

The resulting tertiary thietanols can be further modified. For example, oxidation of the sulfur atom in 3-substituted thietan-3-ols using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding thietane-1,1-dioxides. acs.orgnih.gov These sulfones are often highly stable and suitable for further derivatization. researchgate.netacs.org

| Reactant | Reagents | Product | Yield | Reference |

| Thietan-3-one | Sodium Borohydride (NaBH₄) | Thietan-3-ol | 88% | google.com |

| Thietan-3-one | 4-Methoxyphenyl magnesium bromide | 3-(4-Methoxyphenyl)thietan-3-ol | 71% | acs.org |

| 3-(4-Methoxyphenyl)thietan-3-ol | mCPBA | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 80% | acs.org |

The addition of organometallic reagents, particularly Grignard reagents (organomagnesium halides), to thietan-3-one is a primary and highly effective method for synthesizing tertiary 3-substituted thietan-3-ols, including this compound. acs.orgorganic-chemistry.org This reaction involves the nucleophilic attack of the organometallic's carbanionic component on the electrophilic carbonyl carbon of thietan-3-one. libretexts.org

For the synthesis of this compound, methylmagnesium bromide (CH₃MgBr) would be the Grignard reagent of choice. The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to control reactivity. acs.org Following the addition of the Grignard reagent, an aqueous acidic workup is performed to protonate the resulting alkoxide and yield the final tertiary alcohol. libretexts.org

This method is broadly applicable, allowing for the introduction of a wide variety of alkyl and aryl substituents at the C3 position. For example, various aryl Grignard reagents have been successfully added to thietan-3-one to prepare a library of 3-arylthietan-3-ols. acs.org

| Organometallic Reagent | Solvent | Temperature | Product Example | Reference |

| Methylmagnesium Bromide | Tetrahydrofuran (THF) | -78 °C to 25 °C | This compound | acs.orglibretexts.org |

| 4-Methoxyphenyl magnesium bromide | Tetrahydrofuran (THF) | -78 °C to 25 °C | 3-(4-Methoxyphenyl)thietan-3-ol | acs.org |

| iPrMgCl·LiCl / 2-Iodoanisole | Tetrahydrofuran (THF) | -78 °C to 25 °C | 3-(2-Methoxyphenyl)thietan-3-ol | acs.orgnih.gov |

Strategies for Stereocontrolled Introduction of the Methyl Group at C3

Achieving stereocontrol in the synthesis of this compound, which contains a chiral tertiary alcohol, is a significant synthetic challenge. The direct asymmetric synthesis of tertiary alcohols is often more complex than that of secondary alcohols. nih.govmdpi.com Strategies to introduce the methyl group at the C3 position with stereocontrol can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.

Substrate-Controlled Synthesis:

One effective strategy for achieving stereocontrol is to start with a chiral, non-racemic precursor where the existing stereocenters dictate the stereochemistry of the newly formed center. A powerful approach involves the ring-opening of a chiral epoxide followed by intramolecular cyclization. For example, a chiral thiirane-2-methanol can be synthesized and used as a precursor. nih.gov In a related concept, a chiral epoxide can undergo regioselective ring-opening by a sulfur nucleophile, with the resulting intermediate cyclizing to form the thietane ring. The stereochemistry of the epoxide starting material directly influences the stereochemistry of the final thietanol product.

The synthesis of chiral tetrahydrothiophenes and tetrahydroselenophenes has been achieved through the desymmetrization of oxetanes using an internal sulfur or selenium nucleophile, a reaction catalyzed by a chiral Brønsted acid. nsf.gov This methodology, which creates all-carbon quaternary stereocenters with high enantioselectivity, highlights a promising strategy that could be adapted for the synthesis of chiral 3-substituted thietan-3-ols. nsf.gov Taming the nucleophilicity of the sulfur atom, for instance by using a thioester, is crucial for the success of such transformations. nsf.gov

Auxiliary-Controlled Synthesis:

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed. While specific examples for the synthesis of this compound using this method are not prevalent in readily available literature, the general principle can be applied. For instance, a chiral auxiliary could be attached to a thietan-3-one precursor. The auxiliary would then direct the addition of a methyl nucleophile (e.g., from a Grignard reagent or an organolithium compound) to one face of the ketone, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound. Sulfur-based chiral auxiliaries derived from amino acids have proven effective in various asymmetric syntheses. elsevierpure.com

Catalyst-Controlled Synthesis:

The enantioselective addition of organometallic reagents to ketones, catalyzed by a chiral ligand, is a powerful method for synthesizing chiral tertiary alcohols. researchgate.net This approach could be applied to the synthesis of this compound by the asymmetric methylation of thietan-3-one. A chiral catalyst system, typically a metal complex with a chiral ligand, would coordinate to the thietan-3-one and the methylating agent, facilitating the addition of the methyl group to a specific enantioface of the carbonyl group. While the direct application of this method to thietan-3-one is not widely documented, the successful enantioselective diarylmethylation of 1,3-dicarbonyl compounds using a copper-bisoxazoline catalyst system to create contiguous stereocenters, including an all-carbon quaternary center, demonstrates the potential of this strategy. nih.gov

The development of highly enantioselective methods for the construction of tertiary alcohols through the addition of organomagnesium reagents to ketones, utilizing rationally designed chiral tridentate diamine/phenol ligands, offers another promising avenue. beilstein-journals.org Such methods have shown broad substrate scope and could potentially be adapted for the asymmetric synthesis of this compound. beilstein-journals.org

Below is a table summarizing potential stereocontrolled synthetic strategies for this compound.

| Strategy | Description | Key Intermediates/Reagents | Anticipated Outcome | Reference |

| Substrate-Controlled | Use of a chiral starting material to direct the stereochemistry of methylation. | Chiral thiirane-2-methanol, Chiral epoxides | Diastereomerically or enantiomerically enriched product. | nih.gov |

| Auxiliary-Controlled | Temporary incorporation of a chiral auxiliary to direct facial addition to thietan-3-one. | Thietan-3-one, Chiral auxiliaries (e.g., Evans oxazolidinones, sulfur-based auxiliaries) | Diastereoselective formation of the tertiary alcohol. | researchgate.netelsevierpure.com |

| Catalyst-Controlled | Enantioselective addition of a methyl group to thietan-3-one using a chiral catalyst. | Thietan-3-one, Methyl organometallic reagent, Chiral ligand (e.g., bisoxazolines, chiral diamines) | Enantiomerically enriched this compound. | researchgate.netnih.govbeilstein-journals.org |

Reaction Pathways and Chemical Transformations of 3 Methylthietan 3 Ol

Reactivity Conferred by Thietane (B1214591) Ring Strain

The thietane ring in 3-methylthietan-3-ol possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. wikipedia.orgyoutube.comyoutube.comyoutube.comlibretexts.org This strain is a driving force for reactions that lead to the opening of the four-membered ring, thereby relieving the steric and angular strain.

Ring-opening reactions are a characteristic feature of strained heterocyclic compounds like thietanes. These reactions can be initiated by various reagents and conditions.

The sulfur atom in the thietane ring is nucleophilic and can react with a wide range of electrophiles. This initial attack can lead to the formation of a sulfonium (B1226848) ion, which is a good leaving group and facilitates the opening of the strained ring by a nucleophile. The reaction is analogous to the well-studied acid-catalyzed ring-opening of epoxides. youtube.comyoutube.com

In the case of this compound, treatment with an electrophile (E⁺) would likely result in the formation of a tertiary carbocation upon ring opening, due to the stabilizing effect of the methyl group and the adjacent oxygen atom. Subsequent attack by a nucleophile (Nu⁻) would yield a functionalized acyclic thiol.

Illustrative Reaction Scheme:

| Electrophile (E⁺) | Nucleophile (Nu⁻) | Expected Product |

|---|---|---|

| H⁺ (from a strong acid) | Cl⁻ | 3-Chloro-3-methyl-1-propanethiol |

| CH₃I | I⁻ | 3-Iodo-3-methyl-1-(methylthio)propane |

| Br₂ | Br⁻ | 1-Bromo-3-(bromomethyl)-3-methyl-3-thiapropane |

Thietanes can undergo ring cleavage under thermal or photochemical conditions. researchgate.netresearchgate.netmsu.edubeilstein-journals.orgyoutube.com Thermal decomposition often proceeds through a concerted mechanism or via diradical intermediates. Photochemical cleavage typically involves the excitation of the molecule to a higher energy state, which can then lead to bond breaking.

For this compound, thermal cleavage could potentially lead to the formation of isobutylene (B52900) and thioformaldehyde (B1214467) through a retro-[2+2] cycloaddition pathway. Photochemical cleavage might proceed through a similar diradical intermediate, leading to a variety of fragmentation and rearrangement products depending on the specific reaction conditions.

Illustrative Reaction Scheme:

Detailed research findings on the specific thermal and photochemical behavior of this compound are scarce. However, studies on related thietane derivatives suggest that the substitution pattern significantly influences the outcome of these reactions.

The strained nature of the thietane ring, coupled with the presence of a tertiary alcohol, makes this compound a potential candidate for various rearrangement reactions, particularly under acidic conditions. masterorganicchemistry.comlibretexts.orglibretexts.orgkhanacademy.orgmasterorganicchemistry.com Protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation adjacent to the four-membered ring. This carbocation could then undergo a Wagner-Meerwein type rearrangement, leading to ring expansion or contraction.

A plausible rearrangement pathway would involve the migration of one of the ring carbons to the carbocation center, resulting in the formation of a more stable five-membered thiolane ring.

Illustrative Reaction Scheme:

| Starting Material | Reaction Conditions | Potential Rearrangement Product |

|---|---|---|

| This compound | Acid Catalyst (e.g., H₂SO₄) | 3-Methylthiolan-3-one or 3-Methyl-3-hydroxythiolane |

Ring-Opening Reactions

Reactions Involving the Hydroxyl Functional Group

The tertiary hydroxyl group in this compound also dictates a significant part of its chemical reactivity.

Tertiary alcohols are generally resistant to oxidation under standard conditions. chemguide.co.uklibretexts.orgchemistryviews.orgstudymind.co.uklibretexts.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed to form a carbonyl group. Oxidation of tertiary alcohols typically requires harsh conditions that lead to the cleavage of carbon-carbon bonds.

In the case of this compound, attempts to oxidize the tertiary alcohol using common oxidizing agents such as potassium dichromate or chromium trioxide are not expected to yield a ketone. Instead, under forcing conditions, oxidative cleavage of the C-C bonds adjacent to the alcohol carbon would likely occur, leading to the decomposition of the molecule.

Illustrative Reaction Outcome:

| Oxidizing Agent | Expected Outcome |

|---|---|

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | No Reaction |

| Chromium Trioxide (CrO₃) / Pyridine (B92270) | No Reaction |

| Potassium Permanganate (KMnO₄), Hot, Concentrated | Decomposition (C-C bond cleavage) |

Substitution Reactions of the Hydroxyl Group (e.g., Conversion to Halides, Tosylates)

The conversion of the hydroxyl group in this compound into a better leaving group, such as a halide or a tosylate, is a critical step for further functionalization. However, as a tertiary alcohol, this compound is prone to undergoing reactions via an SN1 mechanism. This pathway involves the formation of a tertiary carbocation intermediate, which is relatively stable.

The reaction with hydrohalic acids (e.g., HCl, HBr) would proceed through protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate the 3-methylthietan-3-yl cation. This cation would then be attacked by the halide ion. However, a significant competing reaction is E1 elimination, which can lead to the formation of unsaturated products. The order of reactivity for hydrohalic acids is typically HI > HBr > HCl.

Similarly, the conversion to a tosylate by reaction with tosyl chloride (TsCl) in the presence of a base like pyridine is a common strategy to transform an alcohol into an excellent leaving group. The reaction proceeds by the alcohol oxygen attacking the sulfur atom of tosyl chloride, followed by deprotonation by the base. While this method is generally effective, the tertiary nature of the alcohol in this compound makes the resulting tosylate highly susceptible to elimination and substitution reactions, even under mild conditions.

| Reagent | Product Type | Reaction Conditions | Mechanistic Pathway | Potential Side Reactions |

| Concentrated HX (X = Cl, Br, I) | 3-Halo-3-methylthietane | Acidic | SN1 | E1 Elimination |

| Tosyl Chloride (TsCl), Pyridine | 3-Methylthietan-3-yl tosylate | Basic | Nucleophilic Acyl Substitution | - |

Esterification and Etherification Reactions

Direct esterification of this compound under standard Fischer esterification conditions (a carboxylic acid with a strong acid catalyst) is generally inefficient. The steric hindrance around the tertiary hydroxyl group and the propensity for dehydration under acidic conditions make this a challenging transformation.

Alternative methods, such as reaction with a more reactive acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base, can be employed to form esters. For instance, the reaction with acetyl chloride would yield 3-methylthietan-3-yl acetate.

Etherification of this compound also faces challenges. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not feasible for producing ethers from tertiary alcohols due to the strong basicity of the alkoxide favoring elimination of the alkyl halide. Acid-catalyzed etherification with another alcohol molecule is also prone to dehydration of the tertiary alcohol.

| Reaction Type | Reagents | Product | Notes |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester | Inefficient due to steric hindrance and dehydration. |

| Esterification | Acyl Chloride, Base | Ester | More effective than Fischer esterification. |

| Etherification | Sodium Hydride, Alkyl Halide | Ether | Not feasible due to competing elimination reactions. |

Dehydration Reactions to Unsaturated Thietane Derivatives

The acid-catalyzed dehydration of this compound is a prominent reaction, driven by the formation of a stable tertiary carbocation and the relief of some ring strain. This reaction typically proceeds through an E1 mechanism. Protonation of the hydroxyl group is followed by the loss of water to form the 3-methylthietan-3-yl cation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.

Two primary products can be envisioned from the deprotonation of the carbocation intermediate: 3-methyl-2,3-dihydrothiete (by removal of a proton from C2 or C4) and 2-methyl-3,4-dihydrothiete (if a rearrangement were to occur, though less likely). The regioselectivity of this elimination would be influenced by the stability of the resulting alkene, with the more substituted alkene generally being the major product according to Zaitsev's rule.

Reactions at the Sulfur Heteroatom

Oxidation to Sulfoxides and Sulfones

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation state of the sulfur can be controlled by the choice of the oxidizing agent and the reaction conditions.

Selective oxidation to the sulfoxide, this compound 1-oxide, can be achieved using mild oxidizing agents such as sodium periodate (B1199274) (NaIO4) or one equivalent of hydrogen peroxide. Care must be taken to avoid over-oxidation to the sulfone.

Further oxidation to the sulfone, this compound 1,1-dioxide, can be accomplished using stronger oxidizing agents or an excess of the oxidant. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The oxidation of the sulfur atom significantly alters the electronic properties and reactivity of the thietane ring.

| Product | Oxidizing Agent | Typical Conditions |

| This compound 1-oxide | Sodium Periodate (NaIO4) | Aqueous methanol (B129727) |

| This compound 1-oxide | Hydrogen Peroxide (1 eq.) | Various solvents |

| This compound 1,1-dioxide | m-CPBA (excess) | Dichloromethane (B109758) |

| This compound 1,1-dioxide | Hydrogen Peroxide (excess), Acetic Acid | Heating |

Coordination Chemistry of Thietane Ligands in Metal Complexes

Thietane and its derivatives can act as ligands in coordination complexes with various transition metals. The sulfur atom, with its lone pairs of electrons, can coordinate to a metal center. While specific studies on the coordination chemistry of this compound are scarce, by analogy with other thietanes, it is expected to coordinate to metal centers through its sulfur atom.

The presence of the hydroxyl group in this compound introduces the possibility of bidentate coordination, where both the sulfur and the oxygen of the hydroxyl group could potentially bind to a single metal center, forming a chelate ring. Alternatively, the hydroxyl group could remain uncoordinated or participate in intermolecular hydrogen bonding within the crystal lattice of the complex. The coordination of the thietane ring to a metal center can also activate the ring towards ring-opening reactions.

Carbocation Chemistry and Rearrangements in 3-Substituted Thietane Systems

The formation of a carbocation at the 3-position of the thietane ring is a key feature of the reactivity of this compound, particularly under acidic conditions. This tertiary carbocation is relatively stable and serves as a central intermediate in substitution and elimination reactions.

Recent studies on related systems, such as 3-aryl-thietan-3-ol 1,1-dioxides, have demonstrated that the corresponding tertiary carbocation can be generated and trapped by various nucleophiles. In the absence of a strong nucleophile, this carbocationic intermediate readily undergoes elimination to form the corresponding thiete dioxide.

This suggests that the 3-methylthietan-3-yl cation, and its oxidized derivatives, are susceptible to similar transformations. The high reactivity of this intermediate also opens the possibility for skeletal rearrangements, such as ring expansion or contraction, although such reactions have not been extensively documented for this specific system. The strain within the four-membered ring could potentially drive such rearrangements to form more stable five- or three-membered ring systems under certain conditions. The study of these carbocation-mediated rearrangements remains an active area of research in the field of heterocyclic chemistry.

Derivatization Strategies and Synthetic Utility of 3 Methylthietan 3 Ol

Synthesis of Advanced Thietane (B1214591) Scaffolds

The strategic derivatization of 3-methylthietan-3-ol can lead to the formation of intricate molecular frameworks, including complex polycyclic systems. The inherent ring strain of the thietane moiety can be harnessed to drive reactions that might otherwise be unfavorable.

Formation of Complex Polycyclic Systems Incorporating the Thietane Ring

The synthesis of fused and bridged polycyclic systems containing a thietane ring often involves intramolecular cyclization reactions. While specific examples starting directly from this compound are not extensively documented, general strategies in thietane chemistry can be applied. For instance, functionalization of the hydroxyl group of this compound to introduce a reactive chain, followed by an intramolecular reaction, can lead to the formation of a new ring fused to the thietane core.

One approach involves the conversion of the hydroxyl group into a leaving group, followed by intramolecular nucleophilic substitution. For example, the synthesis of thietane-fused nucleosides has been achieved through intramolecular displacement of a mesylate by an in situ-generated thiolate. nih.gov Similarly, intramolecular photochemical [2+2] cycloadditions of appropriately substituted thietane derivatives can be employed to construct fused ring systems, such as thietane-fused β-lactams. nih.gov

Bridged thietane systems can also be synthesized, for example, through the ring-opening of a strained precursor like an aziridinocyclohexyl tosylate with a sulfur source, followed by intramolecular cyclization. researchgate.net These methodologies, while not demonstrated specifically with this compound, provide a conceptual framework for its use in the synthesis of advanced, polycyclic thietane scaffolds.

Stereochemical Control in the Derivatization Process

Achieving stereochemical control during the derivatization of this compound is crucial for the synthesis of enantiomerically pure and diastereomerically defined complex molecules. The principles of asymmetric synthesis and diastereoselective reactions can be applied to control the stereochemical outcome of reactions involving this substrate.

For chiral, non-racemic this compound, the existing stereocenter at C3 can direct the stereochemistry of subsequent reactions. This substrate-controlled diastereoselectivity can be exploited in reactions such as reductions, additions, and cyclizations. The facial bias imposed by the methyl and hydroxyl groups can lead to the preferential formation of one diastereomer over another.

In cases where a racemic or achiral starting material is used, chiral catalysts or reagents can be employed to induce enantioselectivity. For example, the asymmetric synthesis of chiral thietanes has been achieved through catalytic desymmetrization of prochiral precursors. nsf.govresearchgate.net While specific protocols for the enantioselective derivatization of this compound are not prevalent in the literature, established methods for the asymmetric synthesis of related compounds can be adapted. This includes the use of chiral ligands in metal-catalyzed reactions or the use of chiral organocatalysts. nih.gov

The stereochemical outcome of nucleophilic additions to the thietane ring or reactions at the C3 position can be influenced by the choice of reagents and reaction conditions. For instance, the stereoselective formation of substituted 1,3-dioxolanes has been achieved through the stereospecific generation of a dioxolanyl cation intermediate and its subsequent stereoselective trapping. mdpi.com Such strategies could potentially be adapted to control the stereochemistry of derivatives of this compound.

Chemical Modifications at the C3 Position

The tertiary alcohol at the C3 position of this compound is a key functional handle for a variety of chemical modifications, enabling the generation of diverse 3,3-disubstituted thietane derivatives and facilitating functional group interconversions.

Generation of 3,3-Disubstituted Thietane Derivatives

A significant application of 3-substituted-thietan-3-ols is in the synthesis of 3,3-disubstituted thietanes. A notable strategy involves the oxidation of the thietane ring to a thietane dioxide, followed by the acid-catalyzed substitution of the hydroxyl group. nih.govchemrxiv.orgacs.org This approach leverages the increased stability of the thietane dioxide ring and the facile formation of a carbocation at the C3 position.

The synthesis commences with the preparation of a 3-aryl-thietan-3-ol via the addition of a Grignard or organolithium reagent to thietan-3-one (B1315229). nih.govacs.org Subsequent oxidation with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding 3-aryl-3-hydroxythietane 1,1-dioxide. nih.govacs.org

The tertiary alcohol of the thietane dioxide can then be activated by a Lewis or Brønsted acid to generate a carbocationic intermediate. nih.govchemrxiv.org This intermediate can be trapped by a variety of nucleophiles, including arenes, thiols, and alcohols, to afford a range of 3,3-disubstituted thietane dioxides. nih.govchemrxiv.org

| Catalyst | Nucleophile | Product | Yield (%) | Reference |

| Ca(NTf₂)₂ | o-Cresol | 3-(4-Methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)thietane 1,1-dioxide | 91 | chemrxiv.org |

| Ca(NTf₂)₂ | 1,3,5-Trimethoxybenzene | 3-(4-Methoxyphenyl)-3-(2,4,6-trimethoxyphenyl)thietane 1,1-dioxide | 91 | chemrxiv.org |

| Ca(NTf₂)₂ | Thiophenol | 3-(4-Methoxyphenyl)-3-(phenylthio)thietane 1,1-dioxide | 85 | chemrxiv.org |

| Tf₂NH | Benzyl alcohol | 3-(Benzyloxy)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 71 | chemrxiv.org |

This methodology provides a divergent route to a variety of 3,3-disubstituted thietane dioxides, which are of interest in medicinal and agricultural chemistry. nih.govchemrxiv.org

Functional Group Interconversions and Diversification

The hydroxyl group of this compound can be converted into a wide array of other functional groups, significantly broadening its synthetic utility. Standard functional group interconversion reactions can be applied, although the reactivity of the strained thietane ring must be considered.

One common transformation is the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles. researchgate.net This allows for the introduction of azides, halides, and other functionalities at the C3 position. For example, 3-azidooxetane (B2941917) has been prepared from 3-(tosyloxy)oxetane and sodium azide (B81097), a reaction that is conceptually applicable to the thietane analogue. nsf.gov The resulting azide can be further reduced to an amine, providing access to 3-amino-3-methylthietane derivatives. nsf.gov

The hydroxyl group can also be replaced by a halogen using standard halogenating agents. These halogenated thietanes can then participate in further reactions, such as cross-coupling reactions, to introduce carbon-carbon bonds at the C3 position.

The following table summarizes some potential functional group interconversions at the C3 position of this compound:

| Starting Group | Reagent(s) | Resulting Group | Reference |

| -OH | TsCl, pyridine (B92270) | -OTs | researchgate.net |

| -OTs | NaN₃ | -N₃ | nsf.gov |

| -N₃ | H₂, Pd/C or PPh₃ | -NH₂ | nsf.gov |

| -OH | SOCl₂ or PBr₃ | -Cl or -Br | researchgate.net |

These interconversions allow for the diversification of the this compound scaffold, making it a versatile precursor for a wide range of substituted thietanes.

Applications as a Building Block in Complex Organic Synthesis

This compound and its derivatives are valuable building blocks for the construction of more complex molecules, particularly in the context of medicinal chemistry where the introduction of a thietane motif can favorably modulate physicochemical properties. nih.gov The 3,3-disubstituted thietane dioxides, synthesized from 3-aryl-thietan-3-ol precursors, are particularly noteworthy for their high chemical stability and potential for further derivatization. chemrxiv.org

The thietane ring is often used as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups. researchgate.net The unique three-dimensional structure and polarity of the thietane ring can lead to improved metabolic stability, solubility, and target engagement of drug candidates.

While the direct incorporation of this compound into the total synthesis of natural products is not widely reported, its derivatized forms serve as important intermediates. For example, 3-aminothietane-3-carboxylic acid, which can be synthesized from a thietan-3-ol (B1346918) precursor, is a modulator of the N-methyl-D-aspartate (NMDA) receptor. nih.gov

The synthetic strategies outlined in the previous sections, particularly the generation of 3,3-disubstituted thietanes, provide a platform for creating a library of complex molecules for drug discovery and other applications. The ability to introduce a wide range of functional groups at the C3 position allows for the fine-tuning of the properties of the final compounds.

Precursor in the Synthesis of Other Sulfur Heterocycles

There is no specific information available in the searched literature detailing the role of this compound as a precursor in the synthesis of other sulfur heterocycles. While the synthesis of various sulfur-containing rings is a broad area of research, the specific application of this compound as a starting material for ring expansion, ring-opening/re-closing, or other transformations to generate different sulfur heterocyclic systems is not documented in the available resources. General principles of thietane chemistry suggest that the strained four-membered ring could potentially undergo rearrangements or reactions with various reagents to form larger or different heterocyclic structures, but specific examples and research findings for the 3-methyl-3-hydroxy substituted thietane are not provided.

Role in the Synthesis of Chiral Molecules and Enantiopure Compounds

Similarly, the literature search did not yield any specific examples or detailed research findings on the use of this compound in the synthesis of chiral molecules and enantiopure compounds. The tertiary alcohol center at the 3-position of this compound is prochiral, and its derivatization could potentially lead to chiral products. Methodologies such as asymmetric derivatization of the hydroxyl group or enantioselective ring-opening reactions could theoretically be employed. However, no studies demonstrating these strategies or reporting the synthesis of enantiopure compounds derived from this compound were found. The broader field of asymmetric synthesis of sulfur-containing compounds is well-established, but specific applications involving this particular thietane derivative are absent from the available scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylthietan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in organic chemistry for determining molecular structure. It exploits the magnetic properties of atomic nuclei to provide detailed information about the connectivity and environment of atoms within a molecule.

¹H NMR and ¹³C NMR for Primary Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are fundamental techniques for initial structural assignment. ¹H NMR provides information on the number of different types of protons, their chemical environment (indicated by chemical shift), and their neighboring protons (through spin-spin coupling, which determines multiplicity). ¹³C NMR, on the other hand, reveals the carbon skeleton of the molecule, with chemical shifts indicating the electronic environment of each carbon atom.

For 3-Methylthietan-3-ol, the ¹H NMR spectrum is expected to show signals corresponding to the methyl group protons, the thietane (B1214591) ring methylene (B1212753) protons, and the hydroxyl proton. The methyl protons (CH₃) attached to the tertiary carbon bearing the hydroxyl group are anticipated to appear as a singlet due to the absence of adjacent protons. The methylene protons (CH₂) of the thietane ring are expected to resonate in a characteristic region for cyclic alkanes, likely as complex multiplets due to their proximity to the sulfur atom and the tertiary carbon. The hydroxyl proton (OH) typically appears as a broad singlet, with its chemical shift being variable and dependent on solvent and concentration due to hydrogen bonding.

In the ¹³C NMR spectrum, distinct signals are expected for the methyl carbon, the quaternary carbon bearing the hydroxyl group, and the two methylene carbons of the thietane ring. The methyl carbon is typically found in the upfield region. The quaternary carbon bonded to the hydroxyl group will resonate at a characteristic downfield position, influenced by the electronegativity of oxygen. The methylene carbons of the thietane ring will appear in a region characteristic of cyclic aliphatic carbons.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity/Notes |

| ¹H NMR | ||

| CH₃ | ~1.3 - 1.5 | Singlet |

| CH₂ | ~2.0 - 3.0 | Multiplet(s) |

| OH | ~2.0 - 4.0 (variable) | Broad singlet |

| ¹³C NMR | ||

| CH₃ | ~20 - 30 | |

| C-OH | ~60 - 70 | |

| CH₂ | ~30 - 50 |

(Note: These are typical expected ranges based on similar structures. Actual values may vary depending on experimental conditions.)

Dynamic NMR Studies for Conformational Analysis and Inversion Barriers

Dynamic NMR (DNMR) studies are employed to investigate molecular processes that occur on the NMR timescale, such as conformational changes, bond rotations, or ring inversions. For cyclic systems like thietanes, ring inversion can be a significant dynamic process. At low temperatures, different conformers might be observable as distinct species, while at higher temperatures, rapid interconversion can lead to averaged signals. DNMR can be used to determine the energy barriers associated with these processes. While specific DNMR studies for this compound were not detailed in the provided search results, thietane rings are known to undergo ring inversion. The presence of the methyl and hydroxyl substituents could influence the barrier to inversion and the preferred conformation.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about functional groups and molecular structure. These techniques are complementary, as different molecular vibrations are active in each method based on symmetry and polarizability changes. nih.govhoriba.comibsen.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is highly effective for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies. The absorption bands correspond to the stretching and bending vibrations of chemical bonds.

For this compound, the FTIR spectrum would be expected to display characteristic bands:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group, with its breadth often attributed to hydrogen bonding. libretexts.org

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups would typically appear in the range of 2850-3000 cm⁻¹. nih.govlibretexts.orgresearchgate.net

C-O Stretching: The stretching vibration of the C-O bond in the tertiary alcohol is expected in the region of 1050-1150 cm⁻¹. libretexts.org

C-S Stretching: Vibrations involving the C-S bond in the thietane ring are typically found in the lower frequency region (around 600-700 cm⁻¹), though these bands can sometimes be weak or difficult to assign definitively. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound (Expected)

| Functional Group/Bond | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |

| O-H Stretch | 3200-3600 | Broad, Strong | Hydroxyl group |

| C-H Stretch (aliphatic) | 2850-3000 | Medium | Methyl and Methylene groups |

| C-O Stretch | 1050-1150 | Medium | Tertiary alcohol |

| C-S Stretch | 600-700 | Weak-Medium | Thietane ring |

Raman Spectroscopy for Vibrational Fingerprinting and Structural Elucidation

Raman spectroscopy, based on the inelastic scattering of light, provides complementary vibrational information. It is particularly sensitive to vibrations that cause a change in the molecule's polarizability, such as stretching of symmetric bonds or ring skeletal vibrations. Raman spectroscopy can serve as a unique "fingerprint" for a molecule, aiding in its identification and structural confirmation. horiba.comibsen.com

Expected Raman features for this compound would include:

C-H Stretching: Similar to FTIR, C-H stretching vibrations from methyl and methylene groups would be observed. researchgate.net

Ring Vibrations: The thietane ring itself would exhibit characteristic skeletal vibrations, which are often strong in Raman spectra.

C-O and C-S Vibrations: Vibrations associated with the C-O bond and potentially the C-S bond would also be present. nih.gov

Raman spectroscopy is advantageous as it can be used for aqueous solutions and is less affected by water absorption compared to FTIR. horiba.com

Table 3: Characteristic Raman Shifts for this compound (Expected)

| Functional Group/Bond | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |

| C-H Stretch (aliphatic) | ~2850-3000 | Strong | Methyl and Methylene groups |

| C-O Stretch | ~1050-1150 | Medium | Tertiary alcohol |

| C-S Stretch | ~600-700 | Weak-Medium | Thietane ring |

| Ring Skeletal Modes | Variable | Medium | Thietane ring |

(Note: Specific assignments for Raman spectra can be complex and depend on the molecule's symmetry and coupling of vibrations.)

Computational and Theoretical Investigations of 3 Methylthietan 3 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution, energies, and properties of molecules. These methods are rooted in solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) is a widely adopted computational method that determines the electronic structure of a many-electron system by calculating its ground-state energy and electron density. DFT methods, such as the B3LYP functional, often combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to optimize molecular geometries and calculate ground-state energies mdpi.comaun.edu.eg. These calculations provide optimized molecular structures, bond lengths, bond angles, and total energies, which are crucial for understanding molecular stability and predicting reactivity. PubChem provides basic computed properties for 3-Methylthietan-3-ol, such as its molecular formula (C₄H₈OS) and mass uni.lu. While specific DFT studies detailing the precise ground-state geometry and energies of this compound were not found in the provided search results, these methods are standard for characterizing such molecules.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster methods (e.g., CCSD(T)), offer higher accuracy for electronic structure calculations compared to some DFT approximations, particularly for systems with strong electron correlation or complex electronic states rsc.orgmpg.demdpi.com. These methods are often employed to refine results obtained from DFT calculations or to study specific electronic properties where high precision is required. For instance, ab initio calculations can provide more accurate energies for transition states and reaction intermediates, aiding in the detailed understanding of reaction mechanisms.

Conformational Analysis and Ring Strain Modeling

The study of molecular conformations and the inherent strain within cyclic systems is vital for predicting chemical behavior.

Conformational analysis involves exploring the various spatial arrangements (conformers) a molecule can adopt and determining their relative energies. For cyclic molecules like thietanes, the four-membered ring is not planar and exists in puckered conformations to minimize torsional and angle strain thieme-connect.dewikipedia.org. Computational methods, including potential energy surface scans and geometry optimizations at DFT or ab initio levels, are used to map out the energy landscape and identify the most stable conformers wavefun.comyoutube.com. Studies on related cyclic systems have shown that conformational preferences are dictated by steric and torsional interactions, and computational tools are essential for predicting these preferred arrangements researchgate.netrsc.orgresearchgate.net. While specific conformational data for this compound was not directly identified, the principles applied to other cyclic systems would be relevant.

Reaction Mechanism Studies

Computational methods are indispensable for dissecting the step-by-step processes of chemical reactions, identifying key intermediates, transition states, and determining activation energies. For this compound, theoretical studies can elucidate its participation in various chemical transformations. Techniques such as DFT and ab initio calculations are employed to model reaction pathways, predict the stability of intermediates, and calculate the energy barriers for bond breaking and formation aun.edu.egrsc.orgsmu.edumdpi.comnih.govresearchgate.netmdpi.comrsc.org. For example, calculations can be used to map the potential energy surface of a reaction, identifying critical points that correspond to reactants, products, and transition states. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm the connectivity between transition states and their associated minima (reactants or products) researchgate.net. These studies provide a detailed mechanistic understanding, predicting regioselectivity and stereoselectivity where applicable.

Elucidation of Reaction Pathways and Transition State Analysis

The study of reaction pathways and transition states is fundamental to understanding chemical transformations. For this compound, theoretical methods such as Density Functional Theory (DFT) are commonly utilized to map out potential reaction mechanisms nih.govmdpi.commatlantis.combeilstein-journals.orgsioc-journal.cnscispace.comresearchgate.net. These calculations involve optimizing the geometries of reactants, intermediates, products, and transition states, which represent the highest energy point along a reaction coordinate. Techniques like the Artificial Force Induced Reaction (AFIR) method can systematically search for reaction pathways and identify transition states, even for complex reactions nih.govmatlantis.com.

For this compound, such investigations would aim to identify plausible reaction channels, such as ring-opening reactions of the thietane (B1214591) ring, reactions involving the hydroxyl group, or potential rearrangements. By calculating the activation energies associated with different pathways, researchers can determine the most kinetically favored routes and understand the factors that govern the molecule's reactivity. The analysis of transition state structures provides detailed information about bond breaking and formation processes, offering a molecular-level understanding of how the reaction proceeds ims.ac.jparxiv.orgchemrxiv.org.

Investigation of Solvent Effects on Reactivity

Solvent molecules can significantly influence the rate and mechanism of chemical reactions by interacting with reactants, intermediates, and transition states through various non-covalent forces. Theoretical studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the effect of solvents on reaction energetics and kinetics mdpi.comscielo.org.comdpi.com.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic properties, which are essential for the identification and characterization of chemical compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference for Methodology |

| O-H Stretch (Alcohol) | 3200 - 3600 | General ucl.ac.ukbiotools.us |

| C-H Stretch (Aliphatic) | 2850 - 3000 | General biotools.us |

| C-S Stretch | 600 - 800 | General biotools.us |

| C-O Stretch (Alcohol) | 1050 - 1200 | General biotools.us |

| Ring Deformations | 400 - 1500 | Specific to 3-methylthietane (B13819013) researchgate.net |

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and computational methods can predict ¹H and ¹³C NMR chemical shifts ucl.ac.ukresearchgate.netcarlroth.comoregonstate.edulibretexts.org. The chemical shift of a nucleus is influenced by its electronic environment, which is affected by neighboring atoms and functional groups. For this compound, the hydroxyl group and the sulfur atom in the thietane ring would significantly influence the chemical shifts of nearby protons and carbons. For instance, protons on carbons adjacent to electronegative atoms or the hydroxyl group typically appear at higher chemical shifts (downfield) oregonstate.edulibretexts.org.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Reference for Methodology |

| Methyl (CH₃) | 0.8 - 1.5 | 10 - 30 | General ucl.ac.ukcarlroth.comoregonstate.edulibretexts.org |

| Ring CH₂ | 1.5 - 3.0 | 20 - 50 | General ucl.ac.ukcarlroth.comoregonstate.edulibretexts.org |

| CH-OH (Tertiary) | 3.5 - 4.5 | 60 - 80 | General ucl.ac.ukcarlroth.comoregonstate.edulibretexts.org |

| Hydroxyl (OH) | 1.0 - 5.0 (variable) | N/A | General ucl.ac.ukcarlroth.com |

Note: Specific predicted chemical shifts for this compound are not available in the searched literature. The table provides typical ranges based on functional groups.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in condensed phases, providing insights into intermolecular interactions, solvation, and conformational changes over time nih.govmdpi.combohrium.comrsc.org. These simulations track the trajectories of atoms and molecules by solving Newton's equations of motion, allowing for the analysis of properties such as radial distribution functions, hydrogen bond networks, and binding energies.

Compound List:

this compound

3-methylthietane

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes to 3-Methylthietan-3-ol

Current synthetic methods for thietanes often involve multi-step procedures, harsh reaction conditions, or the use of hazardous reagents. beilstein-journals.org Future research should prioritize the development of more efficient and sustainable routes to this compound and its derivatives. This includes the exploration of "green chemistry" approaches that minimize waste and energy consumption. rasayanjournal.co.in

Key areas for investigation include:

Catalytic Methods: Developing novel catalytic systems, potentially involving transition metals or organocatalysts, for the direct and selective synthesis of the thietane (B1214591) ring. This could involve cycloaddition reactions or ring-forming cyclizations under mild conditions.

Renewable Starting Materials: Investigating the use of bio-based feedstocks as starting materials to reduce reliance on petrochemical sources.

Flow Chemistry: Utilizing microreactor technology for a continuous and controlled synthesis, which can enhance safety, improve yield, and facilitate scalability.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. A review of existing methods, such as those involving double nucleophilic displacements or ring expansions of thiiranes, could provide a basis for developing more atom-economical alternatives. beilstein-journals.orgnih.gov

| Synthetic Strategy | Potential for Sustainability | Key Challenges |

| Catalytic Cycloadditions | High atom economy, potential for mild conditions. | Catalyst design and selectivity for the thietane ring. |

| Bio-based Precursors | Reduced environmental impact, use of renewable resources. | Identification of suitable precursors and efficient conversion pathways. |

| Flow Synthesis | Improved safety, scalability, and process control. | Reactor design and optimization for specific reaction kinetics. |

Exploration of Novel Chemical Transformations and Reactivity Patterns

The reactivity of this compound is largely governed by the strained four-membered ring and the presence of the hydroxyl group. Future research should aim to uncover novel chemical transformations and reactivity patterns of this compound.

Promising areas of exploration include:

Ring-Opening Reactions: Investigating selective ring-opening reactions initiated by nucleophiles or electrophiles to generate functionalized acyclic sulfur-containing molecules. The behavior of 3-hydroxythietane derivatives in retro-aldol ring fission suggests that the oxidation state of the sulfur and substituents at the 3-position significantly influence reactivity. rsc.org

Oxidation and Reduction Chemistry: Exploring the oxidation of the sulfur atom to the corresponding sulfoxide (B87167) and sulfone, and investigating the impact of these transformations on the reactivity of the ring and the hydroxyl group. Thietane dioxides, for instance, have shown potential in medicinal and agricultural applications. researchgate.net

Reactions at the Hydroxyl Group: Developing new reactions that exploit the tertiary alcohol functionality, such as etherification, esterification, and substitution reactions, to create a diverse range of derivatives with potentially useful properties.

Photochemical and Radical Reactions: Investigating the behavior of this compound under photochemical conditions or in the presence of radical initiators, which could lead to unique ring transformations or functionalizations. Studies on the cycloreversion of thietane radical cations provide a theoretical basis for such investigations. acs.orgnih.gov

Integration of this compound in Advanced Materials Chemistry

The incorporation of thietane rings into polymer backbones or as functional pendants can impart unique properties to materials. solubilityofthings.com Future research should focus on integrating this compound into advanced materials.

Potential applications include:

Polymer Chemistry: Utilizing this compound as a monomer in ring-opening polymerization to synthesize novel sulfur-containing polymers with tailored thermal, optical, or mechanical properties. The inherent ring strain of thietanes makes them suitable candidates for such polymerizations. osti.gov

Functional Coatings and Adhesives: Exploring the use of this compound derivatives as cross-linking agents or adhesion promoters in the formulation of high-performance coatings and adhesives.

Biomaterials: Investigating the potential of biocompatible polymers derived from this compound for applications in drug delivery or tissue engineering.

| Material Application | Potential Advantage of this compound Moiety | Research Focus |

| Specialty Polymers | Introduction of sulfur for refractive index modification, improved thermal stability. | Controlled polymerization techniques, characterization of polymer properties. |

| Functional Coatings | Enhanced adhesion to substrates, potential for stimuli-responsive properties. | Formulation and testing of coating performance. |

| Biomaterials | Biocompatibility and biodegradability of sulfur-containing polymers. | Synthesis of well-defined polymers and in vitro/in vivo evaluation. |

Synergistic Application of Computational and Experimental Methodologies in Thietane Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for understanding the structure, bonding, and reactivity of strained ring systems. mdpi.com A synergistic approach combining computational and experimental methodologies will be crucial for advancing the chemistry of this compound.

Future research should leverage this synergy to:

Predict Reaction Mechanisms: Employing DFT calculations to elucidate the mechanisms of known and novel reactions of this compound, including transition state analysis and reaction pathway mapping. acs.orgresearchgate.net This can guide the design of more efficient synthetic routes and the prediction of reaction outcomes.

Understand Ring Strain and Reactivity: Quantifying the ring strain energy of this compound and its derivatives and correlating it with their observed reactivity. nih.gov Computational studies can provide insights into how substituents and oxidation state affect the strain and, consequently, the propensity for ring-opening.

Design Novel Derivatives: Using computational screening to identify derivatives of this compound with desired electronic or steric properties for specific applications, such as in catalysis or materials science.

Unexplored Stereochemical Aspects and Applications of this compound

While the synthesis of some chiral thietanes has been reported, the stereochemical aspects of this compound remain largely unexplored. nih.gov Future research should focus on the synthesis of enantiomerically pure this compound and the investigation of its chiroptical properties and applications.

Key research directions include:

Asymmetric Synthesis: Developing stereoselective synthetic methods to access both enantiomers of this compound with high optical purity. This could involve the use of chiral catalysts, chiral auxiliaries, or resolution techniques.

Chiral Building Blocks: Utilizing enantiopure this compound as a chiral building block in the synthesis of complex molecules, such as pharmaceuticals and natural products.

Stereoselective Transformations: Investigating the influence of the stereocenter at the 3-position on the stereochemical outcome of reactions involving the thietane ring or the hydroxyl group.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Methylthietan-3-ol, and how are they determined experimentally?

- Answer : this compound has a molecular formula of C₄H₈OS , a molecular weight of 104.17 g/mol , and a CAS registry number 27832-57-1 . Key properties (e.g., boiling point, solubility) are determined experimentally via techniques like differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features such as the thietane ring and methyl substitution .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl groups, sulfur atom proximity).

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -OH stretch, C-S vibrations).

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

Standard protocols for analogous compounds are described in NIST databases, emphasizing reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to control stereoselectivity in the synthesis of this compound derivatives?

- Answer : Stereochemical outcomes depend on catalysts and solvents. For example, chiral Lewis acids (e.g., BINOL-derived catalysts) can induce asymmetry during nucleophilic substitutions. Temperature control (e.g., cryogenic conditions) minimizes thermal racemization. Solvent polarity adjustments (e.g., THF vs. DCM) influence transition-state stability .

Q. What analytical approaches resolve contradictions in reported reaction yields for this compound synthesis?

- Answer : Discrepancies may arise from impurities or side reactions. Strategies include:

- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps.

- By-Product Analysis : Use GC-MS to detect intermediates (e.g., sulfoxides from over-oxidation).

- Reagent Purity Validation : Ensure oxidizing agents (e.g., KMnO₄, CrO₃) are fresh and standardized .

Q. What strategies mitigate by-product formation during the oxidation of this compound?

- Answer :

- Selective Oxidants : Use mild agents like pyridinium chlorochromate (PCC) to avoid over-oxidation to sulfones.

- Solvent Optimization : Polar aprotic solvents (e.g., acetone) stabilize intermediates.

- Stoichiometric Control : Limit oxidant equivalents to prevent side reactions .

Methodological and Contradiction Analysis

Q. How can computational tools aid in predicting novel synthetic routes for this compound?

- Answer : AI-driven platforms (e.g., retrosynthesis algorithms) leverage databases like Reaxys and Pistachio to propose feasible pathways. Quantum mechanical calculations (DFT) model transition states for sulfur-containing intermediates, prioritizing low-energy routes .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Answer : While specific toxicity data is limited, analogous thietanes require:

- Ventilation : Use fume hoods to avoid inhalation.

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) .

Research Applications and Data Gaps

Q. What are potential research applications of this compound in medicinal chemistry?

- Answer : Thietane derivatives are explored as bioisosteres for tetrahydrofuran (THF) in drug design. This compound’s strained ring system may enhance binding affinity in enzyme inhibitors (e.g., protease targets). Further studies are needed to validate its pharmacokinetic properties .

Q. How can purification of this compound from complex mixtures be optimized?

- Answer :

- Distillation : Fractional distillation under reduced pressure minimizes thermal decomposition.

- Chromatography : Silica gel columns with ethyl acetate/hexane gradients separate polar by-products.

- Crystallization : Low-temperature recrystallization in ethanol improves purity .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 104.17 g/mol | MS | |

| CAS Registry Number | 27832-57-1 | N/A | |

| Recommended Oxidation Agent | PCC (pyridinium chlorochromate) | GC-MS Analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.